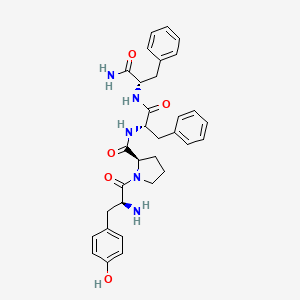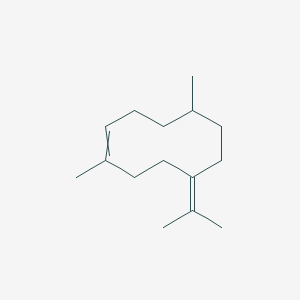
1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a type of cyclodecadiene, characterized by its unique structure that includes a cyclodecane ring with two methyl groups and a propan-2-ylidene group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of germacrene derivatives, which undergo cyclization to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cyclodecane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a catalyst for reduction, and halogens or other electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene include:
- (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
- 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethylidene)-, (E,E)-
- Germacrene B .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the propan-2-ylidene group, which imparts unique chemical and physical properties .
Propiedades
Número CAS |
189507-61-7 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
1,5-dimethyl-8-propan-2-ylidenecyclodecene |
InChI |
InChI=1S/C15H26/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,14H,5,7-11H2,1-4H3 |
Clave InChI |
JGUQTZIYHLPVBU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C(CCC(=C(C)C)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
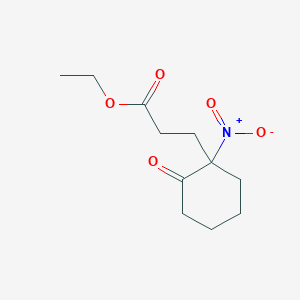
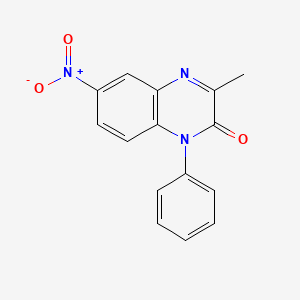

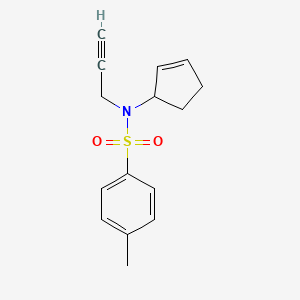
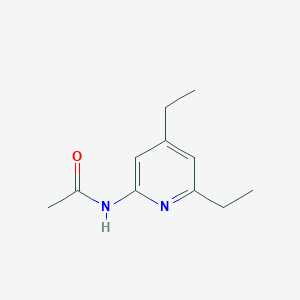
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
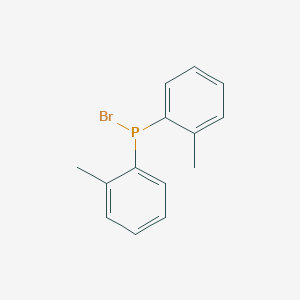

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
